molecular formula C6H3ClN2O3 B2792086 5-Chloro-3-nitropicolinaldehyde CAS No. 1086838-13-2

5-Chloro-3-nitropicolinaldehyde

Cat. No. B2792086
CAS RN: 1086838-13-2
M. Wt: 186.55
InChI Key: WSRAYZCNSPVZHL-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3 . It has a molecular weight of 186.55 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-nitropicolinaldehyde includes a chlorine atom (Cl), a nitro group (NO2), and an aldehyde group (CHO) attached to a picolinaldehyde core . The InChI code for this compound is 1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H .


Physical And Chemical Properties Analysis

5-Chloro-3-nitropicolinaldehyde is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statement H302 suggests that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

5-chloro-3-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRAYZCNSPVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitropicolinaldehyde

Synthesis routes and methods

Procedure details

2-Amino-3-(6-chloro-3-methoxy-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (39 mg) was prepared quantitatively using a procedure similar to that described in Example 1, part b, except starting from 1-(6-chloro-3-methoxy-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (32 mg). 1-(6-Chloro-3-methoxy-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part a to d except using 5-chloro-3-nitropyridine-2-carboxaldehyde (1.2 g) and decaborane in part a to yield [2-(tert-butyldimethylsilanyloxy)propyl]-(5-chloro-3-nitropyridin-2-yl-methyl)amine (0.4 g, 17%). 5-Chloro-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 136 part a to c except starting from 2-amino-5-chloro-3-nitropyridine in part a or using commercially available 2-bromo-5-chloro-3-nitropyridine in part b. Alternatively, oxidative cleavage using a 4% solution of osmium tetroxide in water (2 mL) and sodium periodate (1.2 g) was carried out in a mixture of THF and water (10:1, 20 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 61 to afford 5-chloro-3-nitropyridine-2-carboxaldehyde (0.72 g, 72%) from 5-chloro-3-nitro-2-vinylpyridine (1 g).
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